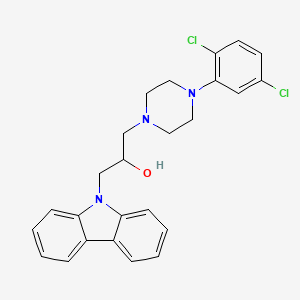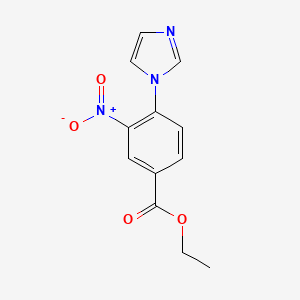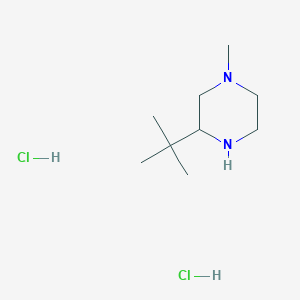![molecular formula C25H22F3N5O3 B2823049 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-34-2](/img/no-structure.png)
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
カタログ番号 B2823049
CAS番号:
899988-34-2
分子量: 497.478
InChIキー: MGWZYVJHSKFMDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine core, a trifluoromethylphenyl group, and an ethoxyethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite reactive and can participate in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity, basicity, and lipophilicity of compounds .科学的研究の応用
Synthesis and Chemical Properties
- The compound belongs to a class of substances synthesized through intramolecular alkylation processes, which involves the preparation of various derivatives through hydrogenation and subsequent reactions with orthocarboxylate and mesyl chloride (Simo, Rybár, & Alföldi, 1998).
Biological Activity and Potential Therapeutic Applications
- This compound is part of a series that has been evaluated for biological activities such as effects on triglyceride accumulation in cells and potential hypoglycemic and hypolipidemic activities in diabetic mice. These studies identify candidates for further pharmacological studies (Kim et al., 2004).
- A related derivative has been studied for its affinity towards serotonin receptors and its potential as an antidepressant agent. This research is crucial for understanding the antidepressant and anxiolytic effects of such compounds (Zagórska et al., 2016).
Spectral and Photophysical Properties
- Research into the spectral and photophysical properties of related compounds has been conducted, which is significant for understanding their behavior in different solvents and pH environments. This knowledge is essential for potential pharmaceutical applications (Wenska et al., 2004).
Molecular Studies and Structural Analysis
- Molecular studies have been conducted to understand the structure-activity relationships of these compounds. This research includes docking studies to ascertain how substitutions at different positions of the molecule affect receptor affinity and selectivity, particularly for serotoninergic receptors (Zagórska et al., 2015).
Antiviral and Anticancer Potential
- Some derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. They also target multiple enzymes involved in nucleic acid metabolism, indicating a broad spectrum of biological activities (Barnes, Izydore, & Hall, 2001).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and trifluoromethyl groups.", "Starting Materials": [ "2-aminopurine", "ethyl bromoacetate", "methyl isobutyrate", "phenylacetic acid", "4-trifluoromethylphenylboronic acid", "potassium carbonate", "copper(I) iodide", "2-bromoethyl ethyl ether", "sodium hydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Synthesis of 2-aminopurine from methyl isobutyrate and phenylacetic acid", "Synthesis of 2-bromoethyl ethyl ether from ethyl bromoacetate and 2-bromoethanol", "Synthesis of 3-(2-bromoethyl)-1-methyl-7-phenyl-8-phenylboronic acid from 2-aminopurine and 4-trifluoromethylphenylboronic acid using copper(I) iodide as a catalyst", "Synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-phenylboronic acid from 3-(2-bromoethyl)-1-methyl-7-phenyl-8-phenylboronic acid and 2-bromoethyl ethyl ether using potassium carbonate as a base and dichloromethane as a solvent", "Synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from 2-aminopurine, 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-phenylboronic acid, and 4-trifluoromethylphenylboronic acid using palladium(II) acetate and triethylamine as catalysts, N,N-dimethylformamide as a solvent, and ethanol and water as co-solvents" ] } | |
CAS番号 |
899988-34-2 |
製品名 |
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
分子式 |
C25H22F3N5O3 |
分子量 |
497.478 |
IUPAC名 |
2-(2-ethoxyethyl)-4-methyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H22F3N5O3/c1-3-36-14-13-31-22(34)20-21(30(2)24(31)35)29-23-32(20)15-19(16-7-5-4-6-8-16)33(23)18-11-9-17(10-12-18)25(26,27)28/h4-12,15H,3,13-14H2,1-2H3 |
InChIキー |
MGWZYVJHSKFMDP-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]aceta...
350684-49-0; 923155-43-5




![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)
![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)
![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)
![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2822979.png)






